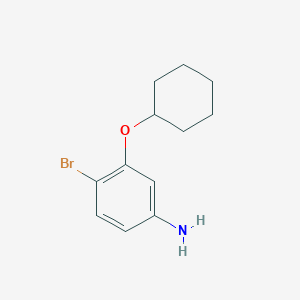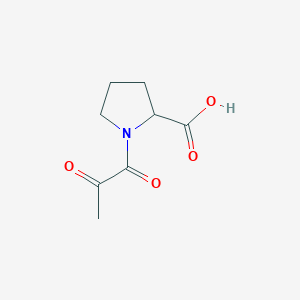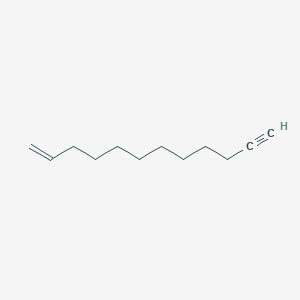
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an ethanone group attached to the benzothiazole ring, with a methyl group at the 5-position of the benzothiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) typically involves the condensation of 5-methyl-2-aminobenzothiazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ethanone group.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can lead to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound without the ethanone and methyl groups.
2-Aminobenzothiazole: A precursor in the synthesis of Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI).
5-Methyl-2-benzothiazolylamine: Another related compound with a similar structure.
Uniqueness
Ethanone, 1-(5-methyl-2-benzothiazolyl)-(9CI) is unique due to the presence of the ethanone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
65840-55-3 |
|---|---|
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
1-(5-methyl-1,3-benzothiazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NOS/c1-6-3-4-9-8(5-6)11-10(13-9)7(2)12/h3-5H,1-2H3 |
Clave InChI |
QUXKQUGQMQEYEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)
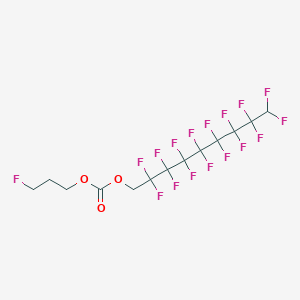


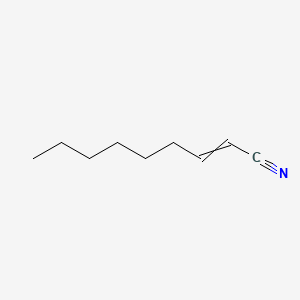
![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)

amine](/img/structure/B12090413.png)
